

# Comparing the inhibitory potency of Nafamostat and Camostat on TMPRSS2

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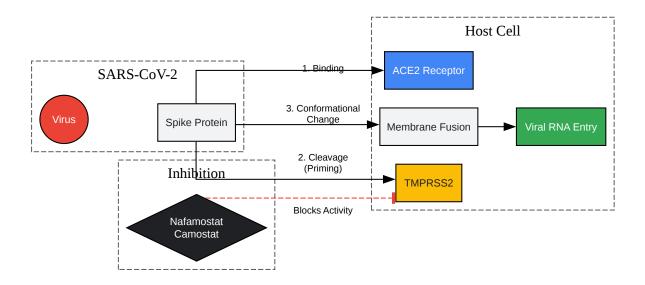
# Comparative Analysis of Nafamostat and Camostat as TMPRSS2 Inhibitors

This guide provides a detailed comparison of the inhibitory potency of two clinically relevant serine protease inhibitors, **Nafamostat** mesylate and Camostat mesylate, against the Transmembrane Serine Protease 2 (TMPRSS2). TMPRSS2 is a critical host factor for the entry of several respiratory viruses, including SARS-CoV-2, making it a key target for antiviral drug development.

## **Overview of TMPRSS2-Mediated Viral Entry**

The entry of coronaviruses like SARS-CoV-2 into host cells is a multi-step process. The viral Spike (S) protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[1][2][3][4] Following this binding, the S protein must be proteolytically cleaved, or "primed," to facilitate the fusion of the viral and host cell membranes. TMPRSS2, a cell surface serine protease, performs this critical cleavage at the S1/S2 and S2' sites of the Spike protein.[1] This priming event allows for the release of the viral genome into the cytoplasm, initiating infection.[1] By inhibiting the enzymatic activity of TMPRSS2, compounds like **Nafamostat** and Camostat can effectively block this viral entry pathway.[2][4]





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Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.

# **Quantitative Comparison of Inhibitory Potency**

The inhibitory activities of **Nafamostat** and Camostat against TMPRSS2 have been quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to evaluate potency. The data consistently demonstrates that **Nafamostat** is a more potent inhibitor of TMPRSS2 than Camostat.



Inhibitor	Parameter	Value	Assay Type	Cell Line / System	Reference
Nafamostat	IC50	0.27 nM	Biochemical	Recombinant TMPRSS2	[5][6][7]
EC50	2.2 nM	Cell-based (SARS-CoV- 2)	Calu-3	[8]	
EC50	5.0 nM	Cell-based (SARS-CoV- 2)	Calu-3	[5]	
IC50	55 ± 7 nM	Cell-based	HEK-293T- TMPRSS2	[9][10]	
EC50	10 nM	Cell-based (SARS-CoV- 2)	Calu-3	[5][11]	
Camostat	IC50	6.2 nM	Biochemical	Recombinant TMPRSS2	[5][6][7][12]
EC50	14.8 nM	Cell-based (SARS-CoV- 2)	Calu-3	[8]	
EC50	87 nM	Cell-based (SARS-CoV- 2)	Calu-3	[5]	
IC50	142 ± 31 nM	Cell-based	HEK-293T- TMPRSS2	[9][10]	
EC50	102 - 170 nM	Cell-based (SARS-CoV-2 Variants)	Calu-3	[5]	

# **Experimental Protocols**



The inhibitory potencies listed above were determined using established in vitro methodologies. Below are detailed protocols for typical biochemical and cell-based assays used to evaluate TMPRSS2 inhibitors.

### **Recombinant TMPRSS2 Biochemical Inhibition Assay**

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TMPRSS2.

- Materials:
  - Recombinant human TMPRSS2 enzyme.[6][13]
  - Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).[6][9][13]
  - Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[6][13]
  - Test inhibitors (Nafamostat, Camostat) dissolved in DMSO.
  - 384-well or 1536-well black plates.[4][6][13]
  - Plate reader capable of fluorescence detection (e.g., Ex: 340nm, Em: 440nm for AMC substrate).[6][13]

#### Protocol:

- A solution of the fluorogenic substrate is dispensed into the wells of the microplate.
- Serial dilutions of the test inhibitors (Nafamostat, Camostat) are added to the wells.
  Control wells receive DMSO vehicle only (0% inhibition) or a strong inhibitor/no enzyme (100% inhibition).[6][13]
- The enzymatic reaction is initiated by adding the recombinant TMPRSS2 enzyme to all wells.[6][13]
- The plate is incubated at room temperature for a set period (e.g., 60 minutes).[6][13]



- The fluorescence intensity is measured using a plate reader. The signal is proportional to the amount of substrate cleaved by active TMPRSS2.
- Raw data is normalized to the controls, and the percentage of inhibition for each inhibitor concentration is calculated.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic model.[6][13]

## **Cell-Based Viral Entry Inhibition Assay**

This assay measures the ability of a compound to block viral entry into host cells that depend on TMPRSS2 for infection.

#### Materials:

- Host cells expressing TMPRSS2 (e.g., human lung Calu-3 cells or VeroE6 cells engineered to express TMPRSS2).[5][8][11]
- Live virus (e.g., SARS-CoV-2) or reporter pseudovirus.
- Cell culture medium and supplements.
- Test inhibitors (Nafamostat, Camostat).
- Reagents for quantifying viral infection (e.g., RNA extraction kits and RT-qPCR reagents, or a luminometer for reporter assays).[8][11]

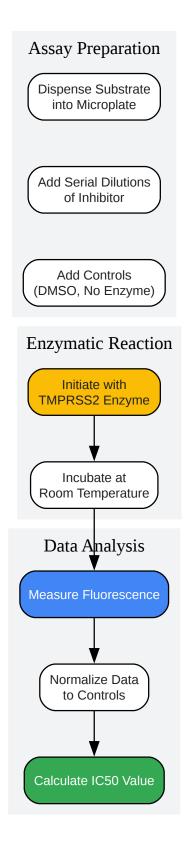
#### · Protocol:

- Host cells are seeded in multi-well plates and grown to an appropriate confluency.
- The cell culture medium is replaced with medium containing serial dilutions of the test inhibitors. The cells are pre-incubated for a short duration (e.g., 30-60 minutes).[8][14]
- The cells are then challenged with the virus at a known multiplicity of infection (MOI).[8]



- After a specified infection period (e.g., 20-48 hours), the level of viral infection is quantified.
  - For live virus: Total cellular RNA is extracted, and viral RNA copies are quantified using RT-qPCR.[8]
  - For reporter pseudovirus: Cell lysates are analyzed for reporter gene expression (e.g., luciferase activity).
- The extent of infection is normalized to untreated, virus-infected control cells.
- EC50 values are calculated by plotting the normalized infection levels against the inhibitor concentrations.





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Caption: Workflow for a biochemical TMPRSS2 inhibition assay.



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